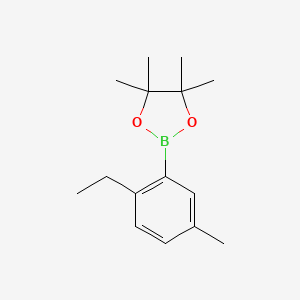
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-ethyl-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and yield.
化学反応の分析
Types of Reactions
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 2-ethyl-5-methylphenylboronic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and potential therapeutic agents.
Catalysis: Employed as a reagent in various catalytic processes to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boron compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tetramethyl groups.
2-Methylphenylboronic Acid: Similar structure but with different electronic properties due to the absence of the ethyl group.
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: Lacks the aromatic ring, making it less versatile in cross-coupling reactions.
Uniqueness
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its combination of steric and electronic properties, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the tetramethyl groups provides steric hindrance that can improve the stability of the intermediate complexes, leading to higher yields and fewer side reactions.
特性
分子式 |
C15H23BO2 |
|---|---|
分子量 |
246.15 g/mol |
IUPAC名 |
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-7-12-9-8-11(2)10-13(12)16-17-14(3,4)15(5,6)18-16/h8-10H,7H2,1-6H3 |
InChIキー |
OVAOMYNEFUXMGJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
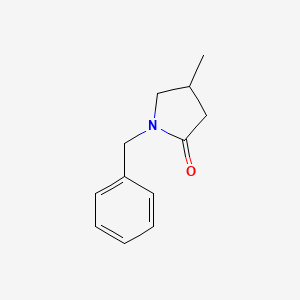
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
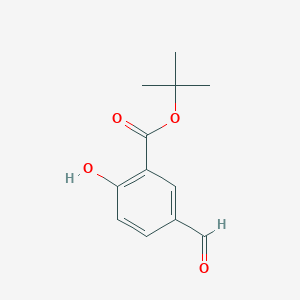

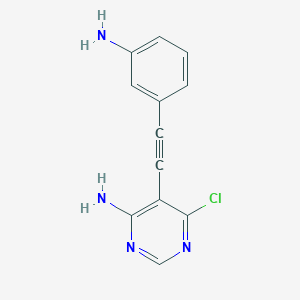
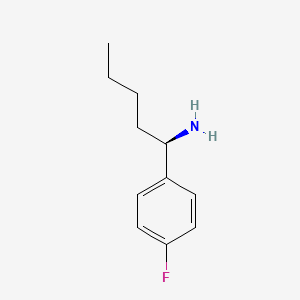
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
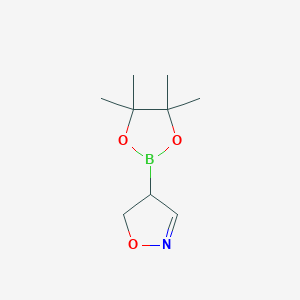
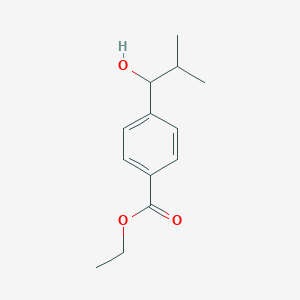
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
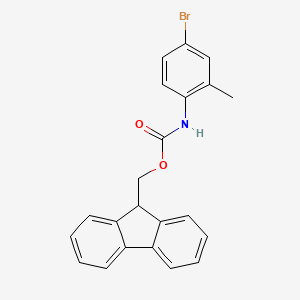
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
